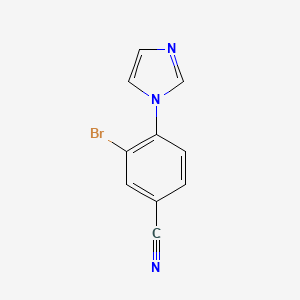

1-(2-Bromo-4-cyanophenyl)imidazole

Description

1-(2-Bromo-4-cyanophenyl)imidazole is a substituted imidazole derivative featuring a phenyl ring with bromo (electron-withdrawing) and cyano (strong electron-withdrawing) groups at the 2- and 4-positions, respectively. The compound’s synthetic utility is highlighted by its role as a precursor in purine derivative synthesis, as demonstrated in , where the cyano group enables nucleophilic addition and cyclization reactions.

Properties

Molecular Formula |

C10H6BrN3 |

|---|---|

Molecular Weight |

248.08 g/mol |

IUPAC Name |

3-bromo-4-imidazol-1-ylbenzonitrile |

InChI |

InChI=1S/C10H6BrN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H |

InChI Key |

CHIKGZXBSHFSDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)N2C=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity Toward Ozone and Electrophiles

The electron-withdrawing nature of the bromo and cyano groups reduces electron density on the imidazole ring, lowering its reactivity compared to unsubstituted or electron-rich imidazole derivatives. Key comparisons include:

- Imidazole: Exhibits high ozone reactivity (apparent rate constant $ k_{\text{app, pH7}} = 1.1 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $) due to the electron-rich C–C double bond in the ring . Major ozonolysis products include formamide and formate .

- Reactivity is comparable to imidazole, with phenyl byproducts likely forming during degradation.

- 1-(2-Bromo-4-cyanophenyl)imidazole: Expected to have a lower $ k_{\text{O3}} $ than imidazole due to electron-withdrawing substituents. Ozonolysis may yield brominated and cyanated derivatives of formamide or formate, though exact products remain uncharacterized.

Table 1: Comparative Reactivity and Ozonolysis Products

| Compound | Substituents | $ k_{\text{O3}} \, (\text{M}^{-1}\text{s}^{-1}) $ | Major Ozonolysis Products |

|---|---|---|---|

| Imidazole | None | $ 1.1 \times 10^5 $ | Formamide, formate |

| Pyrazole | None | 56 | Uncharacterized hydroxypyrazoles |

| 1-Benzylimidazole | Benzyl (EDG) | > $ 1.1 \times 10^5 $ | Reactive intermediates (e.g., hydroxylated products) |

| 1-(2-Bromo-4-cyanophenyl)imidazole | Bromo, Cyano (EWG) | Inferred lower than imidazole | Brominated formamide derivatives, cyanated byproducts |

EDG = Electron-donating group; EWG = Electron-withdrawing group. Data from .

Transformation Pathways and Environmental Fate

- Imidazole: Undergoes ozonolysis via C–C double bond cleavage, producing biodegradable products like formamide and formate .

- Pyrazole : Requires 5 molar equivalents of ozone for complete degradation, forming unconfirmed hydroxypyrazole intermediates .

- 1-(2-Bromo-4-cyanophenyl)imidazole: The bromo and cyano groups may lead to persistent or toxic transformation products. For example, the cyano group could hydrolyze to an amide or carboxylic acid under environmental conditions, altering bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.